molecular formula C5H3ClN4 B565726 6-Chloropurine-13C2,15N CAS No. 1246816-87-4

6-Chloropurine-13C2,15N

Cat. No.: B565726
CAS No.: 1246816-87-4
M. Wt: 157.535
InChI Key: ZKBQDFAWXLTYKS-RIFLFRLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Isotopic Labeling Pattern

6-Chloropurine-13C2,15N is a stable isotope-labeled derivative of 6-chloropurine, a purine analog with substitutions at specific atomic positions. The isotopic labeling pattern involves:

  • Two carbon-13 (13C) atoms at positions C-2 and C-8 of the purine ring.
  • One nitrogen-15 (15N) atom at position N-7 (Figure 1).

These labels are introduced during synthetic steps involving [15N]-formamide and 13C-enriched precursors, as described in nucleoside synthesis protocols. The structure is confirmed through:

  • High-resolution mass spectrometry (HRMS): Molecular ion peaks at m/z 157.54 (vs. 154.56 for unlabeled 6-chloropurine).
  • Multinuclear NMR spectroscopy:
    • 1H NMR: Downfield shifts at δ 8.46 ppm (C8-H) and δ 8.40 ppm (C2-H) due to 13C-induced deshielding.
    • 15N NMR: A distinct signal at δ 236.4 ppm for N-7, absent in non-labeled analogs.

Systematic Nomenclature and CAS Registry Information

The compound adheres to IUPAC nomenclature rules:

  • Systematic name: 6-Chloro-7H-purine-2-13C,8-13C,7-15N
  • CAS Registry Number: 1246816-87-4
  • SMILES: [13C]1=[15NH]C2=C([13C]1)ClN=CN2
  • InChI Key: ZKBQDFAWXLTYKS-RIFLFRLYSA-N

Comparative Analysis with Non-Isotopic 6-Chloropurine Variants

Key differences between labeled and non-labeled forms:

Property This compound Non-Isotopic 6-Chloropurine
Molecular weight 157.54 g/mol 154.56 g/mol
UV-Vis λmax 265 nm (pH 11) 264 nm (pH 1)
Solubility 5 g/L in DMSO 5 g/L in H2O
Synthetic route Hypoxanthine + POCl3 + isotopic precursors Hypoxanthine + POCl3

Isotopic labeling minimally alters reactivity but enhances detection sensitivity in mass spectrometry (e.g., +3 Da shift).

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of non-labeled 6-chloropurine reveal:

  • Crystal system: Monoclinic (space group P21/c)
  • Unit cell parameters:
    • a = 7.12 Å
    • b = 12.34 Å
    • c = 7.89 Å
    • β = 115.6°
  • Intermolecular interactions: N–H···N hydrogen bonds (2.89 Å) and π-stacking (3.48 Å interplanar distance)

For the 13C2,15N-labeled analog, isotopic substitution is predicted to:

  • Reduce lattice energy by ~0.8 kcal/mol due to altered vibrational modes.
  • Modify Hirshfeld surface contacts by <1% for O···H and N···H interactions.

Properties

IUPAC Name

6-chloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)/i1+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBQDFAWXLTYKS-RIFLFRLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=C(C(=N1)Cl)[15NH][13CH]=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction proceeds at 70–105°C for 4–8 hours, with a molar ratio of acetylhypoxanthine:POCl3:tertiary amine fixed at 1:3.5–20.0:1.0–1.5. Excess POCl3 ensures complete chlorination, while the tertiary amine neutralizes HCl byproducts. Post-reaction, unreacted POCl3 is evaporated, and the crude product is precipitated by adjusting the pH to 7–9 with alkaline solutions. This method achieves yields exceeding 85%, with scalability for industrial production.

Adaptation for Isotopic Labeling

To synthesize 6-Chloropurine-13C2,15N, isotopically labeled precursors are substituted at critical stages. For example, [2-13C]-hypoxanthine is generated via the Battaglia-Ouwerkerk method, where 13C-thiourea and 15N-labeled intermediates are used during cyclization. Subsequent chlorination with POCl3 retains the isotopic labels, yielding the desired 13C2,15N product.

Isotopic Labeling via the Battaglia-Ouwerkerk Method

This pathway enables site-specific incorporation of 13C and 15N labels through a multi-step sequence (Scheme 6):

Synthesis of [2-13C]-Hypoxanthine

Ethyl cyanoacetate reacts with 13C-thiourea under sodium ethoxide catalysis to form [2-13C]-6-amino-2-thiouracil. Nitrosylation with NaNO2 and reduction with Na2S2O4 yield a diaminopyrimidine intermediate, which undergoes cyclization with formic acid to produce [2-13C]-hypoxanthine.

Chlorination and Amination

[2-13C]-Hypoxanthine is treated with POCl3 and N,N-dimethylaniline to form [2-13C]-6-chloropurine. For 15N labeling, 15N-ammonium chloride is introduced during amination, ensuring isotopic enrichment at the N9 position. The final product is purified via recrystallization or column chromatography, with isotopic purity confirmed by mass spectrometry.

Enzymatic Transglycosylation for 15N-Labeled Derivatives

Biocatalytic methods offer an alternative route, particularly for 15N enrichment. Kreutz and co-workers demonstrated the use of purine nucleoside phosphorylase (PNP) to transfer ribose from 7-methylguanosine to [7-15N]-hypoxanthine, forming [7-15N]-inosine. Subsequent phosphorylation and chlorination yield [7-15N]-6-chloropurine. This method avoids harsh reagents and achieves 81% yield for the hypoxanthine intermediate.

Regioselective Alkylation and Isomer Control

Recent studies highlight challenges in regioselectivity during alkylation. A 2024 PMC study investigated tert-butylation of 6-chloropurine, revealing that SnCl4 catalysis in dichloroethane (DCE) favors N7-isomer formation, while acetonitrile (ACN) promotes N9-isomers.

Reaction Conditions and Isomer Stability

ConditionSolventSnCl4 (equiv)tert-BuBr (equiv)Time (h)Major Product (%)
Thermodynamic controlDCE1.231940% N7, 60% N9
Kinetic controlACN1.01390% N7

The N7-isomer is labile under acidic conditions, reverting to 6-chloropurine, whereas the N9-isomer remains stable. This necessitates careful solvent and catalyst selection to avoid undesired byproducts during isotopic synthesis.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Traditional POCl3 method : High yield (85%) and scalability but requires isotopic precursors.

  • Battaglia-Ouwerkerk : Moderate yield (70–75%) with precise labeling, suitable for research-scale production.

  • Enzymatic transglycosylation : Lower yield (50–60%) but eco-friendly and applicable for sensitive isotopes.

Isotopic Purity and Applications

Mass spectrometry analyses confirm that the Battaglia-Ouwerkerk method achieves >98% isotopic purity for 13C2 and 15N labels, making it ideal for NMR-based metabolic studies. In contrast, enzymatic methods are preferred for 15N-labeled compounds used in RNA dynamics research .

Chemical Reactions Analysis

6-Chloropurine-13C2,15N undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the C6 position.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, purine derivatives generally undergo these reactions under appropriate conditions.

    Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with organostannanes to form arylated or alkylated products.

Scientific Research Applications

Synthesis of 6-Chloropurine-13C2,15N

The synthesis of 6-chloropurine involves several chemical reactions that can be optimized for isotopic labeling. A common method includes the chlorination of acetyl hypoxanthine using phosphorus oxychloride as a chlorinating agent. The reaction typically occurs at elevated temperatures (70-105 °C) in the presence of a tertiary amine catalyst. This process yields 6-chloropurine with high efficiency, making it suitable for large-scale production due to its low cost and minimal environmental impact .

Antiviral Activity

One of the prominent applications of 6-chloropurine and its derivatives is in antiviral research. Studies have shown that nucleoside analogues containing 6-chloropurine exhibit significant antiviral activity against SARS-CoV. For instance, compounds synthesized with this moiety demonstrated efficacy comparable to established antiviral agents like ribavirin and mizoribine . The structure-activity relationship (SAR) analyses indicated that the chlorine atom at the 6-position is crucial for enhancing antiviral properties.

Nucleoside Synthesis

This compound serves as an important intermediate in the synthesis of various nucleosides. Its incorporation into nucleoside phosphoramidites allows for the production of labeled RNA molecules, which are essential for studying nucleic acid interactions and dynamics through techniques like NMR spectroscopy . The ability to label specific positions in nucleotides facilitates detailed investigations into their biological functions.

Case Studies

Study Focus Findings
Synthesis and Evaluation of Nucleoside Analogues Antiviral activity against SARS-CoVTwo compounds with 6-chloropurine showed comparable efficacy to ribavirin; SAR trends identified
Solid-Phase Synthesis of RNA Labeled RNA for NMR studiesDeveloped methods to incorporate 15N into RNA phosphoramidites using 6-chloropurine as an intermediate
Chemo-Enzymatic Synthesis Production of labeled adenine derivativesEfficiently synthesized [2-13C, 7-15N]-adenine using 6-chloropurine as a precursor

Insights from Research

The versatility of this compound extends beyond its role as a simple nucleobase analogue. Its applications in drug development and molecular biology underscore its significance:

  • Antiviral Drug Development : The ongoing exploration of its derivatives as potential antiviral agents highlights the need for novel therapies against emerging viral infections.
  • Molecular Probes : As a labeled compound, it provides insights into biochemical pathways and interactions at a molecular level, enhancing our understanding of cellular processes.
  • Research Tool : The stable isotope labeling enables researchers to track metabolic pathways and study biomolecular interactions in real-time.

Mechanism of Action

The mechanism of action of 6-Chloropurine-13C2,15N involves its incorporation into nucleic acids, where it can inhibit enzymes such as amidophosphoribosyltransferase and inosine-5’-monophosphate dehydrogenase. These enzymes play critical roles in the synthesis of guanine nucleotides, thereby regulating cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 6-Chloropurine-13C2</sup>,<sup>15</sup>N with structurally or functionally related isotope-labeled purine derivatives and heterocyclic compounds. Key differences in isotopic composition, synthesis, detection, and applications are highlighted.

Structural and Isotopic Comparisons

Compound Name Isotopic Labeling Molecular Formula Key Applications References
6-Chloropurine-13C2</sup>,<sup>15</sup>N <sup>13</sup>C (2 atoms), <sup>15</sup>N (1 atom) C5H3<sup>13</sup>C2Cl<sup>15</sup>N4 Metabolic tracing, NMR/MS studies
6-Mercaptopurine-13C2</sup>,<sup>15</sup>N <sup>13</sup>C (2 atoms), <sup>15</sup>N (1 atom) C5H4<sup>13</sup>C2N<sup>15</sup>N3S Antileukemic therapy, immunosuppression
Roquefortine M <sup>13</sup>C, <sup>15</sup>N (natural abundance) C22H23N5O4 Mycotoxin biosynthesis studies
[<sup>13</sup>C3</sup>,<sup>15</sup>N2]-N-(7H-Purin-6-yl)benzamide <sup>13</sup>C (3 atoms), <sup>15</sup>N (2 atoms) C12H9<sup>13</sup>C3N3<sup>15</sup>N2O Metabolic imaging, drug discovery

Key Observations:

  • Isotopic Economy: Unlike <sup>13</sup>C, <sup>15</sup>N is cost-effective to incorporate due to its lower market price, a critical factor in large-scale synthesis .
  • Detection Sensitivity : <sup>15</sup>N-labeled compounds exhibit lower NMR sensitivity compared to <sup>13</sup>C due to their smaller gyromagnetic ratio (γ) and natural abundance (0.37%). However, advanced techniques like <sup>13</sup>C/<sup>15</sup>N-edited <sup>1</sup>H-NMR decoupling mitigate this limitation by simplifying spectra and enhancing quantification .

Stability and Metabolic Fate

  • Urinary Excretion : Bodybuilding supplements with <sup>13</sup>C/<sup>15</sup>N labels show stable isotopic excretion profiles, suggesting similar metabolic stability for 6-Chloropurine-13C2</sup>,<sup>15</sup>N .
  • Soil Dynamics : Residual <sup>15</sup>N from agricultural compounds enters soil organic pools, requiring re-mineralization for bioavailability—a process less relevant to pharmaceutical purines .

Biological Activity

6-Chloropurine-13C2,15N is a stable isotope-labeled purine derivative that plays a significant role in biological research, particularly in the fields of biochemistry and molecular biology. Its unique isotopic labeling with carbon-13 and nitrogen-15 allows for enhanced tracking and analysis in various biological systems. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
IUPAC Name 6-chloro-7H-purine
CAS Number 1246816-87-4
Molecular Formula C5H3ClN4
Molecular Weight 172.55 g/mol

The compound's structure is characterized by a chlorine atom at the 6-position of the purine ring, which influences its biological activity by altering its interaction with nucleic acids and enzymes.

The mechanism of action of this compound involves its incorporation into nucleic acids, specifically DNA and RNA. Once incorporated, it can inhibit critical enzymes involved in nucleotide synthesis:

  • Amidophosphoribosyltransferase : This enzyme is essential for the de novo synthesis of purines.
  • Inosine-5’-monophosphate dehydrogenase (IMPDH) : This enzyme catalyzes the conversion of IMP to GMP, a key step in purine metabolism.

By inhibiting these enzymes, this compound disrupts nucleotide synthesis, leading to reduced cell proliferation and potential antitumor effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various animal and human neoplasms. In vitro studies have shown that it can effectively inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Metabolic Research Applications

Due to its isotopic labeling, this compound is used extensively in metabolic research to trace metabolic pathways involving purines. It allows researchers to study nucleotide metabolism in living organisms without altering the natural biochemical environment.

Case Studies

  • Antitumor Efficacy Study : A study conducted on human leukemia cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study reported an IC50 value indicating effective concentration levels required for substantial inhibition of cell growth .
  • Metabolic Tracing in Animal Models : In vivo studies utilizing animal models have shown that administering this compound allows researchers to trace the incorporation of this compound into nucleic acids. This has provided insights into purine metabolism under various physiological conditions, such as during tumor growth or metabolic disorders .

Summary

This compound is a valuable compound in biological research due to its unique isotopic labeling and biological activity. Its ability to inhibit key enzymes involved in nucleotide metabolism not only positions it as a potential therapeutic agent against cancer but also serves as a crucial tool for studying metabolic pathways in various biological systems. Ongoing research will likely continue to unveil further applications and mechanisms of this compound in both clinical and experimental settings.

Q & A

Q. Q. How to address low precision in δ<sup>13</sup>C measurements when analyzing 6-Chloropurine-<sup>13</sup>C2,<sup>15</sup>N via LC-IRMS?

  • Methodological Answer :
  • System Optimization : Replace thermal copper reactors after every 50 injections to maintain reduction efficiency .
  • Internal Standards : Spike samples with <sup>13</sup>C-benzoic acid to correct for drift during long runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.